molecular formula C20H24ClN3O2 B3584172 N-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-1-(2,5-dimethoxyphenyl)methanimine

N-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-1-(2,5-dimethoxyphenyl)methanimine

Cat. No.: B3584172
M. Wt: 373.9 g/mol
InChI Key: CDRUTTYUDIMIMX-UHFFFAOYSA-N
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Description

N-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-1-(2,5-dimethoxyphenyl)methanimine is a compound that features a piperazine ring, which is a common structural motif in many pharmaceuticals and agrochemicals. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Chemical Reactions Analysis

N-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-1-(2,5-dimethoxyphenyl)methanimine can undergo various chemical reactions, including:

Scientific Research Applications

N-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-1-(2,5-dimethoxyphenyl)methanimine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-1-(2,5-dimethoxyphenyl)methanimine involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

N-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-1-(2,5-dimethoxyphenyl)methanimine can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,5-dimethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-25-18-7-8-20(26-2)17(13-18)14-22-24-11-9-23(10-12-24)15-16-5-3-4-6-19(16)21/h3-8,13-14H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRUTTYUDIMIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NN2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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